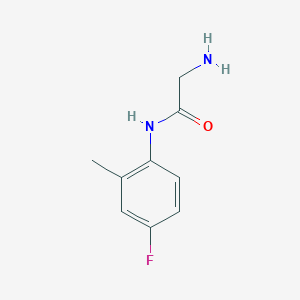

2-Amino-N-(4-fluoro-2-methylphenyl)acetamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-N-(4-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-6-4-7(10)2-3-8(6)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPZJCBLPCNAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino N 4 Fluoro 2 Methylphenyl Acetamide

Retrosynthetic Analysis of the 2-Amino-N-(4-fluoro-2-methylphenyl)acetamide Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide C-N bond, as amide bond formation is a well-established and reliable transformation in organic synthesis. ias.ac.in

This primary disconnection yields two synthons: a 4-fluoro-2-methylphenylammonium ion and a 2-aminoacetyl cation. These conceptual fragments correspond to the real-world chemical reagents: 4-fluoro-2-methylaniline (B1329321) and a reactive derivative of glycine (B1666218) (aminoacetic acid), respectively. Since the amino group of glycine is a nucleophile, it must be protected during the coupling reaction to prevent self-polymerization and other side reactions. This leads to the requirement of an N-protected glycine derivative, such as N-Boc-glycine or N-Cbz-glycine, as a practical starting material. orgoreview.com

Target Molecule: this compound

Primary Disconnection (Amide Bond): This breaks the molecule into 4-fluoro-2-methylaniline and a protected glycine unit.

Starting Materials: The analysis points to three core components for the forward synthesis: 4-fluoro-2-methylaniline, glycine, and an amino-protecting group.

Synthesis of Precursors and Starting Materials

The viability of the forward synthesis depends on the accessibility of the key precursors identified during the retrosynthetic analysis.

4-Fluoro-2-methylaniline is a crucial substituted aniline (B41778) intermediate. chemimpex.comnih.gov A common and effective laboratory and industrial method for its synthesis involves the reduction of the corresponding nitro compound, 5-fluoro-2-nitrotoluene. This reduction can be achieved using various methods, with catalytic hydrogenation being one of the most efficient.

A typical procedure involves stirring a solution of 4-fluoro-2-methyl-1-nitrobenzene in a solvent like methanol (B129727) (MeOH) in the presence of a catalyst, such as 10% palladium on carbon (Pd/C). chemicalbook.com Hydrogen gas is then bubbled through the mixture at room temperature. chemicalbook.com The reaction is monitored until completion, after which the solid catalyst is removed by filtration. The resulting filtrate, containing the desired 4-fluoro-2-methylaniline, is then concentrated and purified, often yielding the product in high purity and quantity. chemicalbook.com

To facilitate a clean amide coupling reaction, the nucleophilic amino group of glycine must be temporarily masked with a protecting group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its ease of removal under acidic conditions. orgoreview.com

The synthesis of N-Boc-glycine is typically accomplished by reacting glycine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. google.com The reaction involves dissolving glycine in an aqueous solution with a base, such as sodium hydroxide (B78521) or an organic base in a suitable solvent, followed by the addition of Boc₂O. After the reaction is complete, the mixture is acidified to precipitate the N-Boc-glycine product, which can then be isolated by filtration or extraction. tandfonline.com This method provides the protected amino acid in high yield, ready for the subsequent coupling step. google.com

Strategies for Amide Bond Formation in this compound

The central step in the synthesis is the formation of the amide bond between the N-protected glycine and 4-fluoro-2-methylaniline. This transformation requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the aniline.

A variety of classical coupling reagents have been developed to promote amide bond formation efficiently. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for reaction with the amine. luxembourg-bio.com Carbodiimides are among the most common class of coupling agents. nih.gov

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are frequently employed. orgoreview.comnih.gov The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. orgoreview.comnih.gov This intermediate is then attacked by the amine (4-fluoro-2-methylaniline) to form the amide bond and a urea (B33335) byproduct. To improve efficiency and minimize side reactions like racemization (if chiral amino acids were used), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. These additives react with the O-acylisourea to form an active ester, which is less reactive but more stable, leading to a cleaner reaction.

The final step in the synthesis is the removal of the protecting group. If the Boc group is used, it is typically cleaved under mild acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield the final product, this compound.

| Coupling Reagent | Common Additive | Typical Solvent | General Reaction Conditions | Key Byproduct |

|---|---|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or NHS | DCM, DMF | 0°C to Room Temperature | Water-soluble urea |

| DCC (Dicyclohexylcarbodiimide) | HOBt or NHS | DCM, THF | 0°C to Room Temperature | Dicyclohexylurea (DCU) - solid |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None (contains HOAt moiety) | DMF, NMP | Room Temperature | Tetramethylurea |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Base (e.g., DIPEA) | DMF, DCM | Room Temperature | Hexamethylphosphoramide (HMPA) related |

While classical coupling reagents are highly effective, research continues into developing more sustainable and efficient amidation methods.

Photocatalytic Methods: Recent advancements in organic synthesis have explored the use of visible-light photocatalysis for C-N bond formation. While direct application to this specific molecule may not be widely documented, the general principle involves using a photocatalyst to generate reactive intermediates under mild conditions, potentially avoiding the need for stoichiometric activating agents and reducing waste.

Flow Chemistry: Performing the amidation reaction in a continuous flow reactor offers several advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, reduced reaction times, and enhanced safety, making it an attractive strategy for the large-scale synthesis of pharmaceutical intermediates.

Enzyme-Mediated Amidation: Biocatalysis offers a green alternative for amide synthesis. Lipases, for example, have been shown to catalyze the amidation of anilines under mild, aqueous conditions, sometimes via unconventional pathways like C-C bond cleavage of a suitable acyl donor. mdpi.com Such methods can offer high selectivity and reduce the environmental impact of the synthesis. mdpi.com

Stereoselective Synthesis Approaches for Chiral Analogs

Chiral Pool Synthesis:

This approach utilizes readily available chiral starting materials. For instance, a chiral α-amino acid could be coupled with 4-fluoro-2-methylaniline to yield the desired chiral acetamide (B32628). The choice of the starting amino acid would determine the stereochemistry of the final product.

Asymmetric Catalysis:

The use of chiral catalysts to induce enantioselectivity in a reaction is a powerful tool. Potential catalytic asymmetric methods applicable to the synthesis of chiral analogs could include:

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of a suitable prochiral precursor, such as an α,β-unsaturated amide or an N-acyl enamine, using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could afford the chiral product with high enantiomeric excess.

Enantioselective Alkylation: The alkylation of a glycine-derived Schiff base coordinated to a chiral transition metal complex can proceed with high stereocontrol. Subsequent hydrolysis would yield the chiral α-amino amide.

The following table outlines potential stereoselective approaches for the synthesis of chiral analogs:

| Synthetic Approach | Description | Key Reagents/Catalysts |

| Chiral Pool Synthesis | Utilization of a readily available chiral starting material, such as a natural or unnatural α-amino acid, which is then elaborated to the final product. | Chiral α-amino acids, Coupling reagents (e.g., DCC, EDC) |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of a prochiral precursor using a chiral catalyst to induce stereoselectivity. | Chiral Rhodium or Ruthenium catalysts with chiral phosphine ligands (e.g., BINAP, DuPhos) |

| Enantioselective Alkylation | Alkylation of a prochiral enolate or its equivalent in the presence of a chiral auxiliary or a chiral phase-transfer catalyst. | Chiral auxiliaries (e.g., Evans oxazolidinones), Chiral phase-transfer catalysts |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. While specific green synthetic routes for this compound have not been reported, general strategies for greener amide synthesis can be considered.

Atom Economy:

The ideal synthesis would maximize the incorporation of all starting material atoms into the final product, minimizing waste. Direct amidation reactions, where a carboxylic acid is directly coupled with an amine, are preferable to methods that involve pre-activation and the generation of stoichiometric byproducts.

Use of Safer Solvents and Reagents:

Traditional amide synthesis often employs hazardous solvents and reagents. Green chemistry encourages the use of safer alternatives.

Solvent Selection: Replacing chlorinated solvents like dichloromethane with more environmentally friendly options such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water, where feasible, can significantly reduce the environmental impact.

Catalysis: The use of catalytic methods, rather than stoichiometric reagents, for amide bond formation is a key green principle. For example, boronic acid catalysts have been developed for direct amidation under milder conditions.

Energy Efficiency:

Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can promote the reaction under mild conditions is a primary goal of green chemistry.

Waste Prevention:

Designing synthetic routes that minimize the number of steps and avoid the use of protecting groups can significantly reduce waste generation. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, are highly desirable.

The following table outlines the application of green chemistry principles to the synthesis of N-aryl acetamides:

| Green Chemistry Principle | Application in Amide Synthesis |

| Prevention | Designing synthetic routes that minimize byproducts. |

| Atom Economy | Utilizing direct amidation methods. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. |

| Designing Safer Chemicals | Not directly applicable to the synthesis of a specific target, but to the choice of targets. |

| Safer Solvents and Auxiliaries | Employing green solvents like water, ethanol, or 2-MeTHF. |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Employing catalytic methods over stoichiometric reagents. |

| Design for Degradation | Designing the final product to be biodegradable. |

| Real-time analysis for Pollution Prevention | Using in-process analytical techniques to monitor and control reactions. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Computational and Theoretical Chemistry Studies of 2 Amino N 4 Fluoro 2 Methylphenyl Acetamide

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods, such as Density Functional Theory (DFT), provide insights into molecular geometry, stability, and electronic characteristics.

Conformational Analysis and Energy Landscapes

A molecule's biological activity is intrinsically linked to its three-dimensional shape. Conformational analysis of 2-Amino-N-(4-fluoro-2-methylphenyl)acetamide would involve identifying all possible spatial arrangements of its atoms (conformers) that result from rotation around its single bonds. By calculating the potential energy of each conformer, an energy landscape can be constructed. This landscape reveals the most stable, low-energy conformations that the molecule is likely to adopt.

Hypothetical Conformational Energy Data

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 178.5° | 0.00 |

| 2 | 65.2° | 2.15 |

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule. The distribution of these orbitals also highlights the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule.

Hypothetical Frontier Orbital Energy Data

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.1 |

| Energy Gap (ΔE) | 5.1 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This information is crucial for predicting how the molecule will interact with other molecules, including biological targets. For this compound, negative potential would be expected around the oxygen and nitrogen atoms, while positive potential would be associated with the amino hydrogens.

Molecular Docking and Simulation Studies for Ligand-Target Interactions (purely theoretical prediction, not in vivo activity)

Molecular docking and simulation studies are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein.

Prediction of Binding Modes with Hypothetical Biological Targets

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The binding affinity, often expressed as a docking score or binding energy, provides a theoretical estimation of the ligand's potency.

Hypothetical Docking Results with a Kinase Target

| Binding Mode | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -8.5 | ASP-145, LYS-72, LEU-25 |

Molecular Dynamics Simulations to Explore Ligand-Protein Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior and stability of the predicted ligand-protein complex over time. By simulating the movements of atoms and molecules, MD provides insights into the flexibility of the complex and the persistence of key interactions. Parameters such as Root Mean Square Deviation (RMSD) are monitored to assess the stability of the simulation.

Table of Mentioned Compounds

| Compound Name |

|---|

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogs

QSAR and QSPR studies are pivotal in establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or properties. For the analogs of this compound, these models are instrumental in predicting their efficacy and guiding the synthesis of more potent derivatives.

The foundation of a robust QSAR/QSPR model lies in the meticulous calculation and selection of molecular descriptors. These descriptors are numerical representations of the chemical and physical characteristics of the molecules. For a series of this compound analogs, a diverse range of descriptors would be calculated to capture various aspects of their molecular structure.

The process typically begins with the generation of 3D structures of the analogs, which are then optimized using computational methods like Density Functional Theory (DFT) to achieve a stable conformation. ufv.br Subsequently, specialized software is employed to calculate a wide array of descriptors. ufv.br These can be broadly categorized as:

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which measures hydrophobicity, molecular weight (MW), and topological polar surface area (TPSA). nih.gov Hydrophobicity is a crucial factor in how a drug is transported to its target. slideshare.net

Electronic Descriptors: The Hammett substituent constant (σ) is a classic example, quantifying the electron-donating or electron-withdrawing ability of substituents on the phenyl ring. slideshare.net Quantum chemical calculations can provide further electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. ucsb.edu

Steric Descriptors: These describe the size and shape of the molecule. While not explicitly detailed in the provided context, they are a standard component of QSAR studies.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

The following interactive table illustrates a hypothetical set of calculated descriptors for a series of this compound analogs, where R represents different substituents.

| Compound ID | R-Group | Molecular Weight (MW) | logP | Topological Polar Surface Area (TPSA) (Ų) | HOMO Energy (eV) | LUMO Energy (eV) |

| 1 | -H | 284.31 | 2.15 | 69.34 | -5.89 | 0.45 |

| 2 | -Cl | 318.75 | 2.86 | 69.34 | -6.02 | 0.12 |

| 3 | -CH3 | 298.34 | 2.51 | 69.34 | -5.78 | 0.51 |

| 4 | -OCH3 | 314.34 | 2.10 | 78.57 | -5.65 | 0.55 |

| 5 | -NO2 | 329.31 | 2.05 | 115.13 | -6.54 | -0.21 |

Once a large pool of descriptors is calculated, a critical step is the selection of a subset that is most relevant to the biological activity being modeled. This is done to avoid overfitting and to create a more interpretable model. Techniques like Genetic Function Algorithm (GFA) or stepwise multiple linear regression are often employed for this purpose. ufv.br

With a set of relevant descriptors selected, predictive models can be developed to correlate these descriptors with the in vitro activity or reactivity of the this compound analogs. The biological activity is typically expressed as the negative logarithm of the concentration required to elicit a 50% response (e.g., pIC50).

Several statistical methods can be used to build the QSAR models:

Multiple Linear Regression (MLR): This method generates a simple linear equation that relates the biological activity to the selected descriptors. researchgate.net

Principal Component Regression (PCR) and Partial Least Squares Regression (PLS): These are extensions of MLR that are useful when the descriptors are correlated with each other. researchgate.net

Artificial Neural Networks (ANN): These are more complex, non-linear models that can capture intricate relationships between the descriptors and the activity. semanticscholar.org

The validity and predictive power of the developed models are assessed through rigorous internal and external validation techniques. Cross-validation (often expressed as q²) is a common internal validation method, while the model's ability to predict the activity of a set of compounds not used in the model development (the test set) is a measure of its external predictive power (pred_r²). researchgate.net

A hypothetical QSAR model for a series of analogs might take the form of the following equation:

pIC₅₀ = a(logP) - b(LUMO) + c(TPSA) + d

In this equation, 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model could indicate that higher hydrophobicity (logP) and a lower LUMO energy are beneficial for activity, while a larger TPSA might be detrimental.

The following interactive table presents hypothetical data for the development of a QSAR model, including experimental and predicted activities.

| Compound ID | Experimental pIC₅₀ | Predicted pIC₅₀ (MLR Model) |

| 1 | 6.5 | 6.4 |

| 2 | 7.1 | 7.2 |

| 3 | 6.8 | 6.7 |

| 4 | 6.3 | 6.3 |

| 5 | 7.5 | 7.6 |

The insights gained from these predictive models are invaluable for the rational design of new this compound analogs with potentially enhanced in vitro activity or desired reactivity profiles. researchgate.net

Preclinical and in Vitro Mechanistic Investigations of 2 Amino N 4 Fluoro 2 Methylphenyl Acetamide

Exploration of Molecular Targets and Binding Mechanisms In Vitro

To understand the potential therapeutic effects of 2-Amino-N-(4-fluoro-2-methylphenyl)acetamide, a thorough investigation of its molecular targets and binding mechanisms is required. This would involve a series of in vitro assays to identify and characterize its interactions with various biological macromolecules.

Receptor Binding Assays (e.g., GPCRs, ion channels)

Receptor binding assays are crucial for determining the affinity of a compound for specific receptors, such as G-protein coupled receptors (GPCRs) and ion channels. These assays would reveal whether this compound acts as an agonist, antagonist, or modulator of these targets. The data from such studies would typically be presented in a table format, indicating the receptor tested, the binding affinity (Ki or IC50 values), and the type of interaction observed. Without experimental data, a representative table remains unpopulated.

Table 1: Hypothetical Receptor Binding Profile for this compound

| Receptor Target | Binding Affinity (Ki/IC50) | Assay Type |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Enzyme Inhibition Kinetics and Mechanism

Investigating the effect of this compound on various enzymes is another critical step. Enzyme inhibition assays would determine if the compound can modulate the activity of key enzymes involved in physiological and pathological processes. Kinetic studies would further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). The results would quantify the inhibitory potency (IC50 or Ki values).

Table 2: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme Target | Inhibitory Potency (IC50/Ki) | Mechanism of Inhibition |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Protein-Ligand Interaction Characterization

To understand the binding at an atomic level, techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational molecular modeling would be employed. These methods would provide detailed insights into the specific amino acid residues involved in the interaction between this compound and its target protein, as well as the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

Cellular Pathway Modulation Studies In Vitro

Following the identification of molecular targets, the next phase of research would involve studying the compound's effects on cellular pathways in an in vitro setting. This would help to understand the functional consequences of its molecular interactions.

Cell-Based Functional Assays (e.g., signal transduction, reporter gene assays)

Cell-based functional assays are designed to measure the downstream effects of receptor binding or enzyme inhibition. For instance, if the compound binds to a GPCR, assays could measure changes in second messenger levels (e.g., cAMP, Ca2+). Reporter gene assays could be used to assess the activation or inhibition of specific transcription factors and signaling pathways.

Mechanistic Exploration in Specific Cell Lines (e.g., neuronal, immunological, cancer cell lines, not cytotoxicity for safety)

To explore the mechanism of action in a more disease-relevant context, specific cell lines would be utilized. For example, if the compound is hypothesized to have neurological effects, its impact on neuronal cell lines would be investigated. Similarly, its effects on immunological or cancer cell lines could reveal its potential as an anti-inflammatory or anti-neoplastic agent. These studies would focus on mechanistic aspects, such as effects on cell signaling, gene expression, or protein phosphorylation, rather than general cytotoxicity for safety assessment.

Structure-Activity Relationship (SAR) Studies of this compound Analogs in In Vitro Systems

SAR studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For the 2-amino-N-phenylacetamide class of compounds, these studies have been instrumental in identifying key pharmacophoric elements and guiding the design of more potent and selective molecules.

The rational design of analogs in the 2-amino-N-phenylacetamide series often involves systematic modifications of different parts of the molecule. These modifications are intended to probe the steric, electronic, and hydrophobic requirements of the biological target's binding site.

For a typical 2-amino-N-phenylacetamide scaffold, the molecule can be divided into several regions for modification:

The Phenyl Ring (Aromatic Ring): Substituents on this ring can be varied to explore the effects of electron-donating and electron-withdrawing groups, as well as steric bulk. For instance, analogs with different substituents such as halogens, alkyl, or alkoxy groups at various positions (ortho, meta, para) are synthesized.

The Acetamide (B32628) Linker: The length and rigidity of this linker can be altered. For example, introducing alkyl groups on the alpha-carbon or incorporating the linker into a ring system can impact the conformational flexibility of the molecule.

The Terminal Amino Group: The basicity and steric environment of this group can be modified by N-alkylation or by incorporating it into various cyclic structures.

The synthesis of these analogs generally follows established chemical routes. A common synthetic strategy involves the amidation of a substituted aniline (B41778) with a suitable 2-haloacetyl halide, followed by the introduction of the terminal amino group via nucleophilic substitution. For example, the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives has been accomplished through the Schotten-Baumann reaction. ijper.org This involves reacting a primary aromatic amine with chloroacetic acid in the presence of a base, followed by conversion to the acid chloride and subsequent reaction with another primary aromatic amine. ijper.org

Once synthesized, the analogs are subjected to in vitro biological assays to determine their activity. The observed activities are then correlated with the structural modifications to establish an SAR.

In a study on 2-amino-N-phenylacetamide inhibitors of Slack (KCNT1) potassium channels, a series of analogs were synthesized and evaluated in a thallium flux assay using HEK-293 cells expressing the channel. nih.govnih.gov The results of this study highlighted that the SAR for this series was generally "flat," meaning that many significant structural modifications led to a loss of activity. nih.govnih.gov However, minor changes did result in compounds with comparable activity to the initial screening hit. nih.govnih.gov

The following interactive data table summarizes the SAR for a hypothetical series of 2-amino-N-phenylacetamide analogs, illustrating how different substitutions on the phenyl ring might affect in vitro potency (e.g., IC50 values).

| Compound | R1 (Phenyl Ring Substitution) | R2 (Amine Substitution) | In Vitro Activity (IC50, µM) |

|---|---|---|---|

| Parent | H | H | 10.5 |

| Analog 1 | 4-Fluoro | H | 8.2 |

| Analog 2 | 2-Methyl | H | 12.1 |

| Analog 3 | 4-Fluoro, 2-Methyl | H | 9.5 |

| Analog 4 | 4-Chloro | H | 7.9 |

| Analog 5 | 4-Methoxy | H | 15.3 |

| Analog 6 | H | Methyl | 18.7 |

From this hypothetical data, several SAR trends can be deduced:

Halogen Substitution: The introduction of a fluorine or chlorine at the 4-position of the phenyl ring (Analogs 1 and 4) appears to be beneficial for activity compared to the unsubstituted parent compound.

Alkyl Substitution: A methyl group at the 2-position (Analog 2) slightly decreases activity, suggesting potential steric hindrance. The combination of 4-fluoro and 2-methyl (Analog 3) results in activity similar to the parent compound.

Electron-Donating Group: A methoxy (B1213986) group at the 4-position (Analog 5) leads to a decrease in activity, indicating that electron-donating groups may be unfavorable.

Amine Substitution: N-alkylation of the terminal amino group (Analog 6) significantly reduces activity, suggesting that a primary amine may be crucial for interaction with the biological target.

These observations help in building a pharmacophore model and guide the design of future analogs with potentially improved biological activity. It is important to note that these are generalized trends, and the specific SAR for any given biological target may vary.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Amino N 4 Fluoro 2 Methylphenyl Acetamide

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. The choice of technique for 2-Amino-N-(4-fluoro-2-methylphenyl)acetamide depends on the analyte's physicochemical properties, such as polarity, volatility, and the analytical objective.

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. nih.gov

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation, peak shape, and sensitivity. A C18 (octadecylsilane) column is a common choice for the stationary phase due to its versatility in separating moderately polar compounds. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. bsu.edu.egsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from potential impurities. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits maximum absorbance, determined by its chromophoric phenyl ring.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, linear to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar functional groups (primary amine and secondary amide). These groups can cause poor peak shape and thermal degradation in the GC injector and column. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

Common derivatization techniques for compounds with active hydrogens include silylation or acylation. sigmaaldrich.comnih.gov Silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogens on the amino and amide groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com This process significantly increases the volatility of the compound, making it amenable to GC analysis. The resulting derivative can then be separated on a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected by a flame ionization detector (FID) or, more powerfully, a mass spectrometer (MS).

Table 2: Example GC-MS Parameters for Derivatized Analyte

| Parameter | Condition |

|---|---|

| Derivatization Reagent | MTBSTFA with 1% TBDMCS |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 300 °C (5 min) |

| MS Transfer Line | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for molecular analysis, providing information on molecular weight and structure. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it offers unparalleled specificity and sensitivity for both qualitative and quantitative analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation and highly selective quantification. In an MS/MS experiment, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed, creating a fragmentation spectrum that serves as a structural fingerprint of the molecule.

For this compound, the primary site of protonation in positive ion electrospray ionization (ESI) would be the primary amino group. The fragmentation of the [M+H]⁺ ion would likely involve the cleavage of the amide bond, which is a common fragmentation pathway for N-aryl acetamides. researchgate.net This would result in characteristic product ions corresponding to the aminoacetamide moiety and the 4-fluoro-2-methylaniline (B1329321) moiety. This fragmentation data is invaluable for confirming the compound's identity in complex matrices and for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM). mdpi.com

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion

| Ion Type | Predicted m/z | Proposed Structure/Loss |

|---|---|---|

| Precursor Ion [M+H]⁺ | 185.10 | C₉H₁₂FN₂O⁺ |

| Product Ion 1 | 126.06 | Loss of aminoacetamide [C₂H₅N₂O] |

| Product Ion 2 | 58.05 | Formation of aminoacetamide fragment [C₂H₆N₂O]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of an analyte's elemental composition from its exact mass. For this compound, HRMS can be used to unequivocally confirm its identity by comparing the measured exact mass of its molecular ion with the theoretically calculated mass. This is a critical step in the characterization of the compound, reference standards, and any unknown impurities or metabolites.

Table 4: HRMS Data for [M+H]⁺ Ion

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁FN₂O |

| Theoretical Monoisotopic Mass [M] | 184.0855 |

| Theoretical Exact Mass [M+H]⁺ | 185.0934 |

| Required Mass Accuracy | < 5 ppm |

Spectroscopic Methods for Method Development and Purity Assessment

Spectroscopic techniques are indispensable tools in the development of analytical methods and for the preliminary assessment of compound purity. They provide detailed information about the molecular structure and electronic properties of the analyte, which is crucial for both qualitative identification and the development of quantitative assays.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to confirm its molecular structure.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the aromatic protons, the -NH₂ protons, the amide N-H proton, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons. The splitting patterns (multiplicity) and coupling constants would help establish the substitution pattern on the aromatic ring.

¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. Characteristic signals would be expected for the carbonyl carbon of the acetamide (B32628) group, the aromatic carbons (with the carbon attached to fluorine showing a characteristic large coupling constant, ¹JCF), the methylene carbon, and the methyl carbon. researchgate.net

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique to confirm its presence and chemical environment. A single resonance would be expected, and its chemical shift would be indicative of its position on the aromatic ring.

2D NMR Techniques: To unequivocally assign all proton and carbon signals and confirm the connectivity of the atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs. HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular fragments, confirming the link between the acetamide group and the fluoro-methylphenyl ring. semanticscholar.org

The collective data from these NMR experiments provide a comprehensive "fingerprint" of the molecule, allowing for unambiguous structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques used during method development for identification and quantification.

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify the functional groups present in a molecule. solubilityofthings.com The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. These include N-H stretching vibrations for both the primary amine (-NH₂) and the secondary amide (-NH-), a strong C=O (carbonyl) stretching vibration for the amide, C-N stretching, aromatic C=C ring stretches, and a C-F stretching vibration. researchgate.net This technique is valuable for initial identity confirmation and for detecting impurities that may lack these functional groups or contain others.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The substituted benzene (B151609) ring in this compound acts as a chromophore, which absorbs UV light in a characteristic manner. imgroupofresearchers.com A UV-Vis spectrum is typically recorded to determine the wavelength of maximum absorbance (λmax). This λmax is then used to establish the optimal wavelength for detection in quantitative methods like High-Performance Liquid Chromatography (HPLC), ensuring maximum sensitivity for the analyte. libretexts.org It also serves as a preliminary purity check, as the presence of UV-absorbing impurities can alter the shape of the spectrum.

Method Validation for Analytical Reliability and Robustness

Method validation is the documented process that establishes that an analytical procedure is suitable for its intended purpose. globalresearchonline.netwjarr.com For a quantitative method, such as an HPLC-UV assay for this compound, validation is performed according to ICH guidelines and assesses several key parameters. metrology-journal.org

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. echemi.comresearchgate.net Selectivity is a measure of how well the method can differentiate the analyte from other substances. researchgate.net

To demonstrate specificity in an HPLC method, the following studies are typically performed:

Analysis of a blank (diluent) and a placebo (formulation matrix without the active ingredient) to show the absence of interfering peaks at the retention time of the analyte.

Forced degradation studies, where the compound is exposed to stress conditions (e.g., acid, base, oxidation, heat, light). The resulting chromatograms are examined to ensure that the analyte peak is well-resolved from the peaks of any degradation products, thus demonstrating the stability-indicating nature of the method. globalresearchonline.net

These parameters collectively ensure that the method provides results that are directly proportional to the concentration of the analyte and are both correct and reproducible.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. gmpinsiders.com It is determined by analyzing a series of solutions of known concentrations. The results are plotted (response vs. concentration), and the relationship is typically evaluated by calculating the correlation coefficient (R²) of the regression line, which should ideally be very close to 1. gmpinsiders.com

Table 1: Illustrative Linearity Data

| Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 50.0 | 351000 |

| 75.0 | 524500 |

| 100.0 | 701200 |

| 125.0 | 875500 |

| 150.0 | 1052000 |

| Regression Analysis: | |

| Slope: | 7005 |

| Intercept: | 850 |

| Correlation Coefficient (R²): | 0.9998 |

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. gmpsop.com For an assay, the typical range is 80% to 120% of the test concentration. gmpsop.com

Accuracy: This is the closeness of the test results to the true value. It is often determined by analyzing samples with known concentrations (e.g., by spiking a placebo with known amounts of the analyte) and expressing the result as a percent recovery.

Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision). pharmaguideline.com

Table 2: Summary of Hypothetical Validation Parameters

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |

| Precision (Repeatability) | RSD ≤ 2.0% | 0.8% |

| Precision (Intermediate) | RSD ≤ 2.0% | 1.1% |

Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com

Limit of Quantification (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sepscience.com

LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve. The formulas recommended by ICH are: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line (or the standard deviation of the blank response) and S is the slope of the calibration curve. sepscience.com

Table 3: Illustrative Detection and Quantification Limits

| Parameter | Method of Calculation | Hypothetical Value (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | 3.3 x (σ / S) | 0.05 |

| Limit of Quantification (LOQ) | 10 x (σ / S) | 0.15 |

Through the systematic application of these spectroscopic and validation methodologies, a comprehensive analytical profile for this compound can be established, ensuring that methods used for its quality control are reliable, accurate, and fit for their intended purpose.

Exploration of 2 Amino N 4 Fluoro 2 Methylphenyl Acetamide As a Chemical Probe or Synthetic Intermediate

Utilization in the Synthesis of Advanced Materials or Functional Polymers

There is currently no direct research literature detailing the incorporation of 2-Amino-N-(4-fluoro-2-methylphenyl)acetamide into advanced materials or functional polymers. In theory, the primary amine and amide functionalities present in the molecule could serve as reactive sites for polymerization reactions. For instance, the amino group could react with diacyl chlorides, diisocyanates, or epoxides to form polyamides, polyureas, or epoxy resins, respectively. The fluorine and methyl substituents on the phenyl ring could potentially impart specific properties to the resulting polymer, such as hydrophobicity, thermal stability, or altered solubility. However, without experimental data, these remain hypothetical applications.

Development as Reference Standards for Analytical Chemistry

The development and use of this compound as a reference standard in analytical chemistry have not been documented in peer-reviewed literature. For a compound to serve as a reference standard, it must be thoroughly characterized with a high degree of purity and stability. While it is plausible that this compound could be used as an internal standard or a reference material for the quantification of related compounds in various matrices, no official or published methods currently list it for this purpose.

Role as a Ligand or Scaffold in Coordination Chemistry Research

An exploration of chemical databases and research articles reveals no specific studies on the use of this compound as a ligand or scaffold in coordination chemistry. The molecule contains potential donor atoms in the form of the primary amine nitrogen and the amide oxygen, which could coordinate with metal centers. The steric and electronic properties of the substituted phenyl ring would influence the coordination geometry and stability of any resulting metal complexes. Thiosemicarbazones, which also contain N and S donor atoms, are known to form stable coordination complexes with metals like copper(II) mdpi.com. By analogy, the N,O-donor set of this compound could be explored for similar purposes, but no such research has been published to date.

Application as a Chemical Probe in Biological Systems

There is no available research describing the application of this compound as a chemical probe in biological systems for non-therapeutic purposes such as affinity tags or fluorescent labels. The development of chemical probes often involves the strategic incorporation of reporter groups (e.g., fluorophores, biotin) or reactive moieties onto a scaffold that may have some affinity for a biological target. While the core structure of this compound could potentially be modified to create such probes, the parent compound itself is not reported to function in this capacity. For instance, other amine-containing molecules have been functionalized with fluorophores to create fluorescent probes nih.gov. Similarly, various small molecules can be incorporated into switchable affinity reagents for protein purification google.com. However, these are general strategies, and there is no specific evidence of their application to this compound.

Future Directions and Unexplored Research Avenues for 2 Amino N 4 Fluoro 2 Methylphenyl Acetamide

Development of Novel and Sustainable Synthetic Pathways

The synthesis of N-arylacetamides is a cornerstone of organic chemistry, but there is a continuous drive towards more environmentally friendly and efficient methods. rsc.org Future research on 2-Amino-N-(4-fluoro-2-methylphenyl)acetamide should prioritize the development of sustainable synthetic routes.

Key Research Objectives:

Green Solvents and Catalysts: Exploring reactions in water or using biocatalysis could significantly reduce the environmental impact of its synthesis. ucsb.edunih.gov Research into recyclable catalysts, such as magnetic nanocatalysts, could also offer a more sustainable approach. nih.gov

One-Pot Syntheses: Developing one-pot, multi-step procedures can improve efficiency by minimizing waste and purification steps. A recent study demonstrated a mild and eco-friendly one-pot synthesis of 2-hydroxy-N-arylacetamides from 2-chloro-N-arylacetamides, a pathway that could be adapted for the synthesis of the target compound. benthamdirect.comresearchgate.net

Alternative Energy Inputs: Investigating the use of microwave irradiation or mechanochemistry could lead to faster reaction times and reduced energy consumption. nih.gov

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Traditional Method | Proposed Sustainable Method | Key Advantages of Sustainable Method |

| Solvent | Organic Solvents (e.g., Dichloromethane (B109758), Toluene) | Water, Bio-based solvents | Reduced toxicity and environmental pollution ucsb.edu |

| Catalyst | Homogeneous acid or base catalysts | Recyclable nanocatalysts, Biocatalysts | Catalyst can be recovered and reused, milder reaction conditions nih.gov |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Faster reaction rates, lower energy consumption nih.gov |

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For this compound, theoretical studies can provide invaluable insights into its electronic structure, reactivity, and potential interactions.

Potential Computational Studies:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's geometry, electronic properties, and spectroscopic characteristics. nih.gov This can help in understanding its reactivity and predicting the outcomes of chemical reactions.

Molecular Docking Simulations: If the compound is investigated for biological activity, molecular docking can predict how it might bind to specific protein targets. This can guide the design of more potent and selective analogs.

Conformational Analysis: The presence of the methyl and fluoro substituents on the phenyl ring can influence the molecule's preferred three-dimensional shape. researchgate.net Understanding its conformational landscape is crucial for predicting its interaction with other molecules and materials.

Identification of Unexplored In Vitro Biological Interactions

The N-arylacetamide scaffold is present in many biologically active compounds. Therefore, a thorough investigation of the in vitro biological activities of this compound is a logical and promising research direction.

Suggested Areas for In Vitro Screening:

Antimicrobial Activity: Many simple amide and amine-containing compounds exhibit antimicrobial properties. nih.govscialert.net Screening against a panel of pathogenic bacteria and fungi could reveal potential applications in infectious disease research.

Anticancer Activity: The 2-aminothiazole (B372263) scaffold, which shares some structural similarities with the target compound, is a known pharmacophore in anticancer drug design. mdpi.comresearchgate.net Investigating the antiproliferative effects of this compound on various cancer cell lines could be a fruitful area of research. nih.gov

Enzyme Inhibition: N-arylacetamides have been identified as inhibitors of various enzymes, including α-glucosidase and α-amylase, which are relevant to the management of diabetes. nih.govnih.gov Screening against a broad range of enzymes could uncover novel therapeutic targets.

Potential for Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups present in this compound make it an interesting candidate for the construction of supramolecular assemblies.

Future Research Directions in Supramolecular Chemistry:

Hydrogen Bonding Networks: The amino and amide groups can act as hydrogen bond donors and acceptors, enabling the formation of predictable, ordered structures in the solid state.

Fluorine-Involving Interactions: The fluorine atom can participate in various non-covalent interactions, including halogen bonding and fluorous interactions, which can be exploited to direct the self-assembly of molecules. fu-berlin.dersc.org

Hybrid Materials: The compound could be used as a building block in the creation of hybrid materials, such as porous organic cages, by reacting it with other complementary molecules. nih.govresearchgate.netnih.gov The properties of these materials could be tuned by varying the degree of fluorination. nih.govresearchgate.netnih.gov

Advanced Applications in Bioanalytical Chemistry or Chemical Biology Tool Development

The unique combination of functional groups in this compound suggests its potential utility in the development of new tools for chemical biology and bioanalytical chemistry.

Potential Applications:

Fluorescent Probes: The aromatic ring system could be modified to create a fluorescent molecule. Such a probe could be designed to respond to specific biological analytes or changes in its microenvironment.

Chemical Biology Scaffolds: The primary amino group provides a convenient handle for attaching the molecule to other chemical entities, such as biotin (B1667282) for affinity-based studies or a reactive group for covalent labeling of proteins.

Building Blocks for Bioactive Libraries: The compound can serve as a versatile starting material for the synthesis of a library of related compounds. This library could then be screened for a wide range of biological activities, accelerating the discovery of new drug leads.

常见问题

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- Methodology :

- LC-MS/MS : Detect impurities <0.1% using MRM transitions .

- X-ray crystallography : Resolve structural anomalies in recrystallized batches .

- Thermogravimetric analysis (TGA) : Assess thermal degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。